In-Depth Technical Guide to the Physicochemical Properties of trans-4-Aminoadamantan-1-ol Hydrochloride
In-Depth Technical Guide to the Physicochemical Properties of trans-4-Aminoadamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4-Aminoadamantan-1-ol Hydrochloride. This adamantane derivative is a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. A thorough understanding of its physicochemical characteristics is essential for its effective use in drug design, synthesis, and formulation.
Core Physicochemical Properties
The following tables summarize the available and computed physicochemical data for trans-4-Aminoadamantan-1-ol Hydrochloride and its corresponding free base.
Table 1: General and Computed Physicochemical Properties of trans-4-Aminoadamantan-1-ol Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈ClNO | --INVALID-LINK--[1][2] |
| Molecular Weight | 203.71 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White to off-white solid/powder | --INVALID-LINK--[3][4], --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK--[5], --INVALID-LINK--[3][4] |
| Storage Conditions | Room temperature, in a cool, dark place | --INVALID-LINK-- |
| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | --INVALID-LINK--[1][2] |
| InChIKey | KWEPNQFVPHYHHO-UHFFFAOYSA-N | --INVALID-LINK--[1][2] |
Table 2: Physicochemical Properties of trans-4-Aminoadamantan-1-ol (Free Base)
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₇NO | --INVALID-LINK--[6] |
| Molecular Weight | 167.25 g/mol | --INVALID-LINK--[6] |
| Melting Point | 230-235 °C | --INVALID-LINK--[7] |
| pKa (Predicted) | 15.14 ± 0.40 | --INVALID-LINK--[7] |
| XLogP3-AA (Computed) | 0.4 | --INVALID-LINK--[8] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of amine hydrochlorides like trans-4-Aminoadamantan-1-ol Hydrochloride are provided below. While specific experimental data for this compound is not widely published, these standard protocols can be readily applied.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point
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A small, finely powdered sample of trans-4-Aminoadamantan-1-ol Hydrochloride is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the onset of melting (the first appearance of liquid) to the complete liquefaction of the sample is recorded.
Solubility Determination
Methodology: Laser Monitoring Dynamic Method
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A known mass of the solvent (e.g., water, ethanol, methanol) is placed in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.
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A laser beam is passed through the solvent, and the light intensity is measured by a detector.
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A small, known mass of trans-4-Aminoadamantan-1-ol Hydrochloride is added to the stirred solvent. The suspension of solid particles will scatter the laser light, leading to a decrease in detected intensity.
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As the solute dissolves, the solution becomes clearer, and the laser intensity increases.
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The process of adding small, known amounts of the solute is repeated until the laser intensity no longer returns to its maximum value, indicating that the solution is saturated.
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The total mass of the dissolved solute is used to calculate the solubility at that temperature. This procedure can be repeated at various temperatures to generate a solubility curve.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
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A precise amount of trans-4-Aminoadamantan-1-ol Hydrochloride is dissolved in a known volume of deionized water.
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The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, accurate increments.
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The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
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A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The adamantane moiety is known to significantly increase lipophilicity.[1][3][5][12][13]
Methodology: Shake-Flask Method
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A solution of trans-4-Aminoadamantan-1-ol Hydrochloride is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
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The mixture is shaken vigorously until equilibrium is reached.
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The two phases are separated by centrifugation.
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The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Synthesis Workflow
The synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride can be achieved through various routes. A common method involves the reduction of an intermediate, followed by salt formation.[9][14]
Caption: A generalized workflow for the synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride.
DPP-4 Inhibition Signaling Pathway
trans-4-Aminoadamantan-1-ol Hydrochloride serves as a key intermediate in the synthesis of DPP-4 inhibitors. These drugs play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones.[15][16][17][18]
Caption: The role of DPP-4 inhibitors in preventing incretin degradation and promoting insulin secretion.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. labproinc.com [labproinc.com]
- 5. mdpi.com [mdpi.com]
- 6. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trans-4-Amino-1-hydroxy-adamantane | 62058-03-1 [chemicalbook.com]
- 8. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2005012249A2 - Adamantyglycine- based inhibitors of dipeptidyl peptidase iv for the treatment of diabetes - Google Patents [patents.google.com]
- 17. Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
